A Technical Guide to 8-Fluoroquinolin-7-amine (CAS 2828438-93-1): Properties, Synthesis, and Applications in Medicinal Chemistry
A Technical Guide to 8-Fluoroquinolin-7-amine (CAS 2828438-93-1): Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 8-Fluoroquinolin-7-amine, a key building block for medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5][6] This document details the known chemical properties of 8-Fluoroquinolin-7-amine, presents a plausible synthetic route based on established organic chemistry principles, discusses its reactivity, and explores its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
8-Fluoroquinolin-7-amine is a substituted quinoline derivative featuring an amine group at position 7 and a fluorine atom at position 8. This specific substitution pattern offers unique electronic and steric properties that are highly valuable for molecular design in drug discovery. The basic physicochemical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 2828438-93-1 | [5][6] |
| Molecular Formula | C₉H₇FN₂ | [5][6] |
| Molecular Weight | 162.17 g/mol | [5][6] |
| Appearance | Light-red to Brown Solid | [5] |
| Purity | ≥95% (typical commercial grade) | [5][6] |
| InChI Key | SKVKMPNPSYTOJQ-UHFFFAOYSA-N | [5][6] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [6] |
Proposed Synthesis and Mechanistic Rationale
While specific patented or published syntheses for 8-Fluoroquinolin-7-amine are not widely documented, a robust and logical pathway can be devised from commercially available starting materials. The following proposed synthesis utilizes the Skraup synthesis, a classic and effective method for generating the quinoline core.[7]
Overall Synthetic Scheme:
Caption: Proposed two-step synthesis of 8-Fluoroquinolin-7-amine.
Step 1: Skraup Synthesis of 8-Fluoro-7-nitroquinoline
The synthesis begins with the acid-catalyzed reaction of 2-fluoro-3-nitroaniline with glycerol.
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Causality and Expertise:
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Starting Material: 2-Fluoro-3-nitroaniline is chosen because the relative positions of the amine, nitro, and fluoro groups are ideal for directing the cyclization to form the desired 8-fluoro-7-nitroquinoline intermediate.
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Reagents: Sulfuric acid acts as both a catalyst and a dehydrating agent for the glycerol, which in situ forms acrolein (the electrophile). An oxidizing agent, traditionally arsenic pentoxide or the starting nitroaniline itself, is required for the final aromatization step to form the quinoline ring.
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Mechanism: The reaction proceeds via the Michael addition of the aniline to acrolein, followed by electrophilic cyclization onto the aromatic ring and subsequent dehydration and oxidation to yield the stable aromatic quinoline core. The electron-withdrawing nitro group deactivates the ring but the amino group is a powerful ortho-, para-director, facilitating cyclization at the C6 position.
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Step 2: Reduction of the Nitro Group
The intermediate, 8-fluoro-7-nitroquinoline, is then reduced to the target amine.
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Causality and Expertise:
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Methodology: A variety of methods can be employed for this standard transformation. Catalytic hydrogenation (H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-acid reductions, such as iron powder in acidic medium (e.g., HCl or acetic acid), are cost-effective and highly reliable for reducing aromatic nitro groups, even in the presence of other reducible functionalities like the quinoline ring.[8] This method is chosen for the detailed protocol due to its robustness.
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Spectroscopic Characterization (Predicted)
For unambiguous identification, spectroscopic analysis is essential. Based on the structure, the following spectral characteristics are predicted:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.
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¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to fluorine (C8) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons will also show smaller C-F couplings.
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¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[9][10] This technique is particularly powerful for confirming the presence and electronic environment of the fluorine atom.[11][12]
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Mass Spectrometry (MS): In an EI-MS spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162.17, corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
8-Fluoroquinolin-7-amine serves as a versatile scaffold for building more complex molecules, leveraging the distinct reactivity of its functional groups.
Caption: Key derivatization reactions at the 7-amino position.
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The Amino Group Handle: The primary aromatic amine at the C7 position is a potent nucleophile and a key site for derivatization. It readily participates in:
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Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation: Direct alkylation or, more controllably, reductive amination with aldehydes or ketones.
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Palladium-Catalyzed Cross-Coupling: Reactions like Buchwald-Hartwig amination allow for the formation of C-N bonds with aryl or heteroaryl halides.
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-
The Role of the Fluorine Atom: The C8-fluorine substitution is a strategic feature for medicinal chemists.
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Metabolic Blocking: Fluorine can block sites susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug candidate.[5][6]
-
Modulation of Basicity: As a strongly electronegative atom, fluorine can lower the pKa of the nearby quinoline nitrogen and the C7-amino group through inductive effects. This tuning of basicity is critical for controlling properties like solubility, cell permeability, and off-target interactions (e.g., hERG channel binding).[13]
-
Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and drug potency.[1][2][4]
-
This combination of a reactive handle and a strategically placed fluorine atom makes 8-Fluoroquinolin-7-amine an ideal starting point for generating compound libraries to screen against various biological targets, including kinases, proteases, and GPCRs. The fluoroquinoline core itself is well-established in antibacterial agents, where it targets bacterial DNA gyrase and topoisomerase IV.[8][14]
Detailed Experimental Protocol: Proposed Synthesis
Objective: To synthesize 8-Fluoroquinolin-7-amine from 8-Fluoro-7-nitroquinoline.
Disclaimer: This is a proposed protocol based on established chemical literature for similar transformations. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
Materials and Equipment:
-
8-Fluoro-7-nitroquinoline (1.0 eq)
-
Iron powder, <100 mesh (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
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Water
-
Ethyl Acetate
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Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-fluoro-7-nitroquinoline (e.g., 5.0 g, 1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 100 mL).
-
Addition of Reducing Agent: Add iron powder (e.g., 7.3 g, 5.0 eq) to the suspension.
-
Initiation of Reaction: Add glacial acetic acid (e.g., 5 mL) portion-wise to the stirring mixture. The reaction is exothermic and may begin to reflux.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle and maintain for 2-4 hours.
-
Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Work-up (Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Work-up (Solvent Removal): Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up (Extraction): To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is basic (pH > 8) to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Work-up (Washing and Drying): Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 8-Fluoroquinolin-7-amine.
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Characterization: Characterize the final product by NMR, MS, and IR spectroscopy to confirm its identity and purity.
Safety and Handling
-
Hazard Statements: Based on similar aromatic amines, this compound should be handled as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[6]
-
Precautionary Measures:
-
Use only in a well-ventilated area or fume hood.
-
Wear protective gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019, May 28). ACS Publications. Retrieved from [Link]
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A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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